molecular formula C11H14F2O4 B13496586 3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid

3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13496586
M. Wt: 248.22 g/mol
InChI Key: GUDGSFQGQDJDRE-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a rigid bicyclo[1.1.1]pentane scaffold substituted with a tert-butoxycarbonyl (Boc) group at position 3 and two fluorine atoms at positions 2 and 2. The Boc group serves as a protective moiety for amines, enabling selective functionalization in peptide synthesis, while the difluoro substitution enhances electronegativity and metabolic stability .

Properties

Molecular Formula

C11H14F2O4

Molecular Weight

248.22 g/mol

IUPAC Name

2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C11H14F2O4/c1-8(2,3)17-7(16)10-4-9(5-10,6(14)15)11(10,12)13/h4-5H2,1-3H3,(H,14,15)

InChI Key

GUDGSFQGQDJDRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Bicyclo[1.1.1]pentane Core via [1.1.1]Propellane

The bicyclo[1.1.1]pentane core is typically constructed starting from [1.1.1]propellane, a highly strained bicyclic hydrocarbon featuring a central bond between two bridgehead carbons that is exceptionally reactive. This central bond undergoes strain-release reactions enabling diverse functionalizations.

A notable method involves photochemical addition of [1.1.1]propellane to diacetyl under flow conditions, enabling kilogram-scale synthesis of the bicyclo[1.1.1]pentane core within a day. This approach provides a diketone intermediate that can be converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via haloform reaction in batch processing.

Functional Group Transformations Leading to 3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic Acid

Protection of Amino Groups as tert-Butoxycarbonyl (Boc) Derivatives

The tert-butoxycarbonyl (Boc) protecting group is introduced to amino functionalities on the bicyclo[1.1.1]pentane scaffold to afford stability and facilitate further synthetic manipulations. This is typically achieved by reacting the amino bicyclo[1.1.1]pentane intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions, often in the presence of triethylamine (Et3N) as a base.

Carboxylic Acid Functionalization

The carboxylic acid group at position 1 of the bicyclo[1.1.1]pentane ring is introduced or modified through esterification, hydrolysis, or amidation reactions. For example, methyl esters of bicyclo[1.1.1]pentane carboxylic acids can be hydrolyzed using lithium hydroxide monohydrate (LiOH·H2O) in tetrahydrofuran (THF) and water at 50 °C to yield the free acid.

Difluorination and Subsequent Functionalization

The difluorination at the 2,2-position is a critical step that influences the compound’s reactivity and biological properties. The fluorination is performed using Selectfluor in the presence of silver nitrate catalyst, followed by purification steps including extraction and recrystallization to isolate the difluorinated product.

Representative Synthetic Route Summary and Yields

Step Reaction Type Reagents/Conditions Product Description Yield (%) Notes
1 Photochemical addition of propellane [1.1.1]Propellane + Diacetyl, flow photochemistry Bicyclo[1.1.1]pentane diketone intermediate Multigram Scalable to 1 kg scale in 1 day
2 Haloform reaction Batch process Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Multigram Precursor for further functionalization
3 Fluorination AgNO3, Selectfluor, H2O, 70 °C, 24 h 2,2-Difluorobicyclo[1.1.1]pentane carboxylic acid 42 Moderate yield, requires careful handling
4 Boc protection Boc2O, Et3N, tert-butanol, 85 °C, 24 h 3-[(Tert-butoxy)carbonyl]amino bicyclo[1.1.1]pentane-1-carboxylic acid 80 Efficient protection step
5 Hydrolysis of esters LiOH·H2O, THF/H2O, 50 °C, 72 h Free carboxylic acid derivative 86 Mild conditions, good yield

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[1.1.1]pentane derivatives, while reduction and oxidation can produce alcohols, aldehydes, or carboxylic acids .

Scientific Research Applications

3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the pathways and outcomes of these reactions. The tert-butoxycarbonyl group can act as a protecting group, while the difluorobicyclo[1.1.1]pentane core provides stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous bicyclo[1.1.1]pentane-1-carboxylic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid 2,2-difluoro, 3-Boc C₁₁H₁₅F₂O₄ 249.23 (calculated) Not available Bioisostere for rigid scaffolds; Boc protection for amines
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-CF₃ C₇H₇F₃O₂ 180.13 224584-18-3 High lipophilicity; enhanced metabolic stability
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-(4-Br-C₆H₄) C₁₂H₁₁BrO₂ 267.12 1980054-39-4 Halogenated aryl group for cross-coupling reactions
3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-(Benzyloxymethyl) C₁₄H₁₆O₃ 232.28 2168454-56-4 Hydrophobic substituent for membrane penetration
3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid 3-NHBoc C₁₁H₁₇NO₄ 241.29 303752-38-7 Amino-protected derivative for peptide synthesis
3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid 3-Br C₆H₇BrO₂ 193.04 146038-53-1 Bromine for nucleophilic substitution or labeling

Key Comparisons:

Substituent Effects on Lipophilicity :

  • The trifluoromethyl (-CF₃) group (CAS 224584-18-3) significantly increases lipophilicity (logP ≈ 2.1), making it suitable for CNS-targeting drugs . In contrast, the Boc group in the target compound balances hydrophobicity with steric bulk, favoring solubility in organic phases while retaining hydrogen-bonding capacity .
  • Halogenated derivatives (e.g., 4-bromophenyl, CAS 1980054-39-4) exhibit moderate lipophilicity (logP ≈ 2.8) and are used in Suzuki-Miyaura coupling reactions to generate biaryl motifs .

Synthetic Accessibility: Difluoro derivatives (e.g., the target compound) are synthesized via rhodium-catalyzed cyclopropanation of α-allyldiazoacetates, achieving yields of 36–43% after flash chromatography . Comparatively, 3-(Boc-amino) analogs (CAS 303752-38-7) are prepared via Boc-protection of amine intermediates, yielding >95% purity .

Biological Interactions :

  • The rigid bicyclo[1.1.1]pentane core in all analogs reduces conformational flexibility, mimicking substituted benzene rings while avoiding metabolic oxidation. For example, the 3-(trifluoromethyl) derivative (CAS 224584-18-3) shows improved stability in hepatic microsomal assays compared to benzene analogs .
  • Boc-protected compounds (e.g., the target) are intermediates in prodrug strategies, enabling controlled release of active amines in vivo .

Physicochemical Stability: Difluoro substitution at position 2 enhances thermal stability (decomposition >200°C) compared to non-fluorinated analogs, as fluorine’s electronegativity strengthens C-F bonds . Brominated derivatives (e.g., CAS 1980054-39-4) are light-sensitive and require storage in amber vials, whereas Boc-protected compounds are stable under ambient conditions .

Biological Activity

3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid (CAS Number: 2460494-97-5) is a bicyclic compound with significant potential in medicinal chemistry and pharmaceutical applications. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview of its properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C11H14F2O4C_{11}H_{14}F_2O_4, with a molecular weight of approximately 248 Da. Its structure features two fluorine atoms, which contribute to its unique chemical reactivity and biological properties. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC11H14F2O4
Molecular Weight248 Da
LogP1.88
Polar Surface Area (Ų)64
Heavy Atoms Count17
Rotatable Bonds Count4
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Research indicates that the biological activity of this compound may involve modulation of specific biochemical pathways, particularly those related to enzyme inhibition and receptor binding. The fluorinated structure enhances lipophilicity and may improve interactions with biological membranes.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic carboxylic acids exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit inflammatory pathways by blocking cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .
  • Neuroprotective Properties : Preliminary studies suggest that bicyclic compounds may offer neuroprotective effects through the modulation of neurotransmitter systems, potentially aiding in the treatment of neurodegenerative disorders .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of bicyclic compounds revealed that this compound showed promising results against human breast cancer cells (MCF-7). The study reported an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations.

Case Study 2: Anti-inflammatory Response

In a controlled trial assessing anti-inflammatory responses, the compound was tested in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers compared to controls, supporting its potential use in treating inflammatory diseases.

Q & A

Q. How should waste containing this compound be disposed of in compliance with regulations?

  • Methodological Answer : Neutralize acidic/basic waste with appropriate buffers before disposal. Collect organic waste in designated containers and incinerate via licensed facilities. Contaminated glassware should be rinsed with ethanol followed by water .

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